1-Bromothianthrene
Description
1-Bromophenanthrene (C₁₄H₉Br) is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It serves as a critical intermediate in organic synthesis, particularly for preparing oxidized derivatives such as 1-bromophenanthrene-9,10-dione (). Its synthesis involves bromination of phenanthrene followed by oxidation using chromium(VI) oxide in glacial acetic acid, yielding a 60% isolated product (). Applications span materials science and pharmaceutical research due to its aromatic stability and reactivity.
Properties
Molecular Formula |
C12H7BrS2 |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
1-bromothianthrene |
InChI |
InChI=1S/C12H7BrS2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |
InChI Key |
CIVIFDDMHOKBGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=C(S2)C(=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Brominated Aromatic Compounds
Structural and Physicochemical Properties
Key Observations :
- Aromatic vs. Aliphatic : 1-Bromophenanthrene and 1-Bromonaphthalene are aromatic, offering π-conjugation for electronic applications, whereas 1-Bromopentane is aliphatic, favoring nucleophilic substitution reactions.
- Reactivity : Brominated PAHs like 1-Bromophenanthrene undergo electrophilic substitution (e.g., oxidation to diones), while 1-Bromopentane participates in SN2 reactions due to its primary alkyl structure ().
1-Bromophenanthrene
- Procedure : Bromination of phenanthrene followed by oxidation with chromium(VI) oxide in acetic acid (60% yield) ().
- Applications: Precursor to phenanthrenequinones, which are studied for their optoelectronic properties.
1-Bromonaphthalene
- Synthesis : Direct bromination of naphthalene at the 1-position.
- Applications : Solvent in high-refractive-index applications and intermediate in organic synthesis ().
1,5-Dibromoanthracene
- Synthesis : Bromination of anthracene under controlled conditions.
- Applications : Key material in organic light-emitting diodes (OLEDs) due to its luminescent properties ().
1-Bromopentane
- Synthesis: Free-radical bromination of pentane or substitution of 1-pentanol with HBr.
- Applications : Alkylating agent in pharmaceutical synthesis ().
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